(S)-3-aminoheptan-1-ol
CAS No.: 1158985-17-1
Cat. No.: VC3286907
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158985-17-1 |
|---|---|
| Molecular Formula | C7H17NO |
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | (3S)-3-aminoheptan-1-ol |
| Standard InChI | InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 |
| Standard InChI Key | UUJMTRBDHSMCOA-ZETCQYMHSA-N |
| Isomeric SMILES | CCCC[C@@H](CCO)N |
| SMILES | CCCCC(CCO)N |
| Canonical SMILES | CCCCC(CCO)N |
Introduction
(S)-3-Aminoheptan-1-ol, also known as (3S)-3-aminoheptan-1-ol, is a chiral organic compound with the molecular formula C₇H₁₇NO. It is a primary amine and an alcohol, featuring a hydroxyl group at the terminal carbon and an amino group at the third carbon in a heptane chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
(S)-3-Aminoheptan-1-ol can be synthesized through various methods, including asymmetric synthesis techniques to ensure the desired stereochemistry. Its applications span across pharmaceuticals, where it serves as a building block for more complex molecules, and in materials science, where its functional groups can be utilized to create novel polymers or surfactants.
Biological Significance
While specific biological activities of (S)-3-aminoheptan-1-ol are not widely documented, compounds with similar structures often exhibit roles in neurotransmission or as intermediates in metabolic pathways. The chiral nature of this compound suggests potential applications in enantioselective synthesis of biologically active molecules.
Research Findings
Recent research has focused on the synthesis and application of chiral amines like (S)-3-aminoheptan-1-ol in drug development. For instance, patents such as WO2012/136834 A1 and US2014/45849 A1 highlight its use in pharmaceutical synthesis, indicating its importance as a precursor for active pharmaceutical ingredients (APIs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume